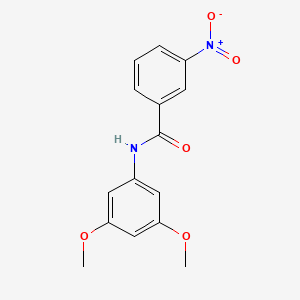

N-(3,5-dimethoxyphenyl)-3-nitrobenzamide

Description

N-(3,5-Dimethoxyphenyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro substitution on the benzoyl ring and a 3,5-dimethoxyphenyl group attached via an amide linkage. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, creating a unique electronic profile that influences its physicochemical properties and reactivity. The parent benzamide exhibits a planar methoxyphenyl amide segment and intermolecular O···N interactions in its crystal lattice, forming centrosymmetric dimers . The addition of a nitro group at the 3-position is expected to alter planarity, packing efficiency, and intermolecular interactions due to steric and electronic effects.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-7-11(8-14(9-13)22-2)16-15(18)10-4-3-5-12(6-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRVJBKBSXYVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 3,5-dimethoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Amidation: The resulting 3,5-dimethoxy-3-nitroaniline is then reacted with benzoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position undergoes reduction under various conditions to yield amine derivatives:

Key findings:

-

Sodium dithionite in DMSO provides efficient reduction to the primary amine without requiring high-pressure hydrogenation .

-

Palladium-catalyzed hydrogenation may stall at intermediate stages due to steric hindrance from the dimethoxyphenyl group .

Amide Bond Hydrolysis

The carboxamide linkage exhibits pH-dependent hydrolysis:

Notable observations:

-

Hydrolysis rates increase exponentially above pH 8.5, with complete cleavage occurring at pH 9 within 1 hour .

-

Electron-withdrawing nitro group stabilizes the amide bond against acid-mediated hydrolysis .

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring participates in regioselective reactions:

Mechanistic insights:

-

Methoxy groups direct electrophiles to the 4-position (para) due to strong +M effects. Steric hindrance at 2,6-positions limits ortho substitution .

-

Competing nitrobenzamide ring reactions are suppressed below 50°C .

Nucleophilic Aromatic Substitution

The nitro-activated benzamide ring shows limited reactivity:

Critical analysis:

-

Conventional SNAr pathways are disfavored due to poor leaving group capacity of the nitro moiety .

-

Hydrazine-induced denitration proceeds via single-electron transfer mechanisms .

Stability Under Oxidative Conditions

The compound exhibits redox activity in biological systems:

Safety note: The combination with reducing agents like TCEP triggers significant reactive oxygen species (ROS) formation, requiring caution in biological assays .

Structural Factors Influencing Reactivity

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethoxyphenyl)-3-nitrobenzamide is studied for its potential as a pharmacophore in drug development. It has shown promise in:

- Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in cancer progression.

- Neuroprotective Effects : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Materials Science

The aromatic structure of this compound makes it suitable for applications in:

- Organic Electronics : The compound is being explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

Biological Studies

In biochemical assays, this compound is utilized to study:

- Enzyme Inhibition : Its interaction with specific enzymes aids in understanding protein-ligand interactions and the modulation of enzyme activity.

Anticancer Activity Study

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The research indicated that structural modifications could enhance anticancer properties, highlighting the compound's potential as a lead agent in cancer therapy.

Neuroprotective Evaluation

Research focused on cholinesterase inhibition showed promising results for derivatives similar to this compound. These derivatives effectively inhibited AChE and BuChE, suggesting their potential role in enhancing cognitive function and treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide linkage and aromatic rings facilitate binding to target proteins. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key structural differences and experimental data for N-(3,5-dimethoxyphenyl)-3-nitrobenzamide and related compounds:

Physicochemical and Reactivity Differences

- In contrast, the amino group in its 2-amino derivative () donates electrons, balancing the nitro’s effects and enabling participation in H-bonding .

- Crystallinity : The parent benzamide (–9) forms stable dimers via O···N interactions. The nitro group’s steric bulk may disrupt this packing, reducing crystallinity compared to the parent compound.

- Biological Relevance : Compounds like N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide () leverage heterocyclic cores for enhanced binding in catalytic or pharmaceutical contexts. The target compound’s simpler structure may prioritize synthetic accessibility over specialized activity .

Biological Activity

N-(3,5-dimethoxyphenyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including drug development and materials science.

Chemical Structure and Properties

This compound features a nitro group and a dimethoxy-substituted phenyl ring, which contribute to its reactivity and binding characteristics. The compound can undergo various chemical reactions such as reduction and substitution, which can alter its biological activity.

| Chemical Reaction | Product | Remarks |

|---|---|---|

| Reduction | N-(3,5-dimethoxyphenyl)-3-aminobenzamide | Nitro group reduced to amino group |

| Substitution | Various substituted derivatives | Altered functional groups may enhance or modify activity |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through its ability to inhibit specific enzymes involved in cancer progression. The mechanism often involves the compound's interaction with molecular targets that play critical roles in cell signaling pathways related to tumor growth.

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes associated with cancer. In vitro studies demonstrated significant inhibitory effects on these enzymes, suggesting a pathway for anticancer activity .

- Molecular Docking Studies : Computational studies have indicated favorable interactions between this compound and the active sites of target proteins, enhancing its potential as a lead compound for drug development .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties, particularly in the context of Alzheimer's disease. It has shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for enhancing cholinergic neurotransmission.

- Inhibitory Potency : Compounds similar to this compound have been reported with IC50 values indicating strong inhibition against BuChE (e.g., IC50 = 0.52 µM for a related compound), suggesting that structural modifications can significantly impact biological activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Redox Chemistry : The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that may interact with cellular components.

- Enzyme Inhibition : By binding to the active or allosteric sites of target enzymes, the compound can modulate their activities, thereby influencing various biological pathways .

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), supporting its potential as an anticancer agent .

- Neuroprotective Evaluation : Another research focused on cholinesterase inhibition showed promising results for derivatives similar to this compound in enhancing cognitive function by inhibiting AChE and BuChE effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dimethoxyphenyl)-3-nitrobenzamide, and what analytical techniques are used to confirm its purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, 3-nitrobenzoic acid derivatives are activated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) and reacted with 3,5-dimethoxyaniline in the presence of a catalyst like DMF . Post-synthesis, purity is confirmed using HPLC (≥95% purity threshold), NMR (to verify proton environments of methoxy and nitro groups), and elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. Which in vitro assays are commonly employed to evaluate the antitumor potential of this compound?

- Methodological Answer : Standard assays include:

- MTT assays using ovarian or breast cancer cell lines (e.g., SKOV3, MCF-7) to measure IC₅₀ values.

- Apoptosis assays (Annexin V/PI staining) to quantify cell death mechanisms.

- Cell cycle analysis via flow cytometry to assess G1/S arrest.

Controls should include untreated cells and reference inhibitors (e.g., cisplatin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data during synthesis of nitro-substituted benzamide derivatives?

- Methodological Answer : Discrepancies in C/H/N ratios may arise from incomplete purification or hygroscopic intermediates. Strategies include:

- Triplicate runs with rigorous drying of samples.

- Alternative techniques : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 316.0932 for C₁₅H₁₄N₂O₅) .

- Thermogravimetric analysis (TGA) to detect solvent residues affecting elemental results.

Q. How does the molecular conformation derived from crystallography data inform structure-activity relationship (SAR) studies?

- Methodological Answer : X-ray crystallography reveals critical structural features:

- Dihedral angles : The 76.66° angle between benzamide and dimethoxyphenyl rings suggests steric hindrance, which may limit binding to flat enzymatic pockets .

- Intermolecular interactions : O3···N hydrogen-bonded dimers (2.89 Å) in the crystal lattice indicate potential self-association in solution, affecting solubility and bioavailability .

- SAR implications : Modifying the nitro group’s position or methoxy substituents could alter dimerization and bioactivity .

Q. How would you design a study to assess the compound’s bioavailability and pharmacokinetic (PK) profile?

- Methodological Answer :

- Physicochemical profiling : Measure logP (octanol-water partition coefficient) via shake-flask methods to predict membrane permeability.

- In vitro assays : Caco-2 cell monolayer permeability and metabolic stability in liver microsomes.

- In vivo PK : Administer a single dose (e.g., 10 mg/kg IV and oral) in rodent models, with plasma sampling over 24h. Analyze using LC-MS/MS to calculate AUC, t₁/₂, and bioavailability (F%) .

- Key parameters : Aqueous solubility (>50 µM) and plasma protein binding (equilibrium dialysis) are critical for dose optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.